1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Overview
Description
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with a tert-butyl and methyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps. One common approach is to start with the tert-butyl-5-methylphenol, which undergoes an etherification reaction with 2-chloroethanol to form the intermediate 2-(2-tert-butyl-5-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the piperidine ring can produce various substituted piperidines.
Scientific Research Applications
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also play a role in binding to biological targets, affecting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]piperidine: Lacks the methyl group on the phenoxy ring.
1-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]piperidine: Lacks the tert-butyl group on the phenoxy ring.
1-[2-[2-(2-Phenoxy)ethoxy]ethyl]piperidine: Lacks both the tert-butyl and methyl groups on the phenoxy ring.
Uniqueness
1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity to specific targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.C2H2O4/c1-17-8-9-18(20(2,3)4)19(16-17)23-15-14-22-13-12-21-10-6-5-7-11-21;3-1(4)2(5)6/h8-9,16H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKXUPOGPKRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCOCCN2CCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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